15-(3-Nitrophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione
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Overview
Description
15-(3-Nitrophenyl)-14-oxadispiro[4153]pentadecane-6,13-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(3-Nitrophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione typically involves the nucleophilic addition of acetylene to δ-valerolactone, followed by cyclization in the presence of a catalytic amount of camphorsulphonic acid in dichloromethane . This method ensures the formation of the spirocyclic structure with high selectivity due to the preference of spiroacetals to adopt conformations that gain stability from the anomeric effect .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
15-(3-Nitrophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as iodobenzene diacetate and iodine in cyclohexane.
Reduction: Common reducing agents like sodium borohydride can be used to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate and iodine in cyclohexane.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted derivatives at the nitro group.
Scientific Research Applications
15-(3-Nitrophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 15-(3-Nitrophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved often include signal transduction mechanisms that are influenced by the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,6,8-Trioxadispiro[4.1.5.3]pentadecane: Another spiroacetal with similar structural features.
Spiro[5.5]undecane derivatives: Compounds with spirocyclic structures that exhibit similar chemical properties.
Uniqueness
15-(3-Nitrophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione is unique due to the presence of the nitro group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C20H23NO5 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
15-(3-nitrophenyl)-14-oxadispiro[4.1.57.35]pentadecane-6,13-dione |
InChI |
InChI=1S/C20H23NO5/c22-17-19(9-4-5-10-19)16(14-7-6-8-15(13-14)21(24)25)26-18(23)20(17)11-2-1-3-12-20/h6-8,13,16H,1-5,9-12H2 |
InChI Key |
FCTJCRZZPMYNRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)C3(CCCC3)C(OC2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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